2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-8-4-5-9-16(14)21-17(24)13-25-18-12-15(2)20-19(22-18)23-10-6-3-7-11-23/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGXUWGVFFVZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the reaction of 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further reacted with 2-methylphenylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the pyrimidine ring and the phenylacetamide group. Below is a comparative analysis based on available
Physicochemical and Pharmacological Implications
Chloro substituents (e.g., in compounds) increase electronegativity, possibly enhancing interactions with hydrophobic pockets in enzyme active sites .
Steric and Conformational Factors :
- The 3-methylpiperidinyl group in one analogue (MW 388.9 g/mol) adds steric bulk, which may reduce metabolic clearance but limit target accessibility .
Synthetic Accessibility :
- All compounds likely share a common synthesis pathway involving nucleophilic aromatic substitution on the pyrimidine ring followed by amide coupling. Substituent variations (e.g., trifluoromethyl vs. chloro) necessitate tailored reagents or protecting groups .
The 2-methylphenyl group in the target compound may favor interactions with hydrophobic kinase domains .
Biological Activity
The compound 2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE is a heterocyclic organic compound with potential therapeutic applications. Its structure incorporates a pyrimidine core, piperidine moiety, and an acetamide group, suggesting interactions with various biological targets. This article explores its biological activity, synthesis, and potential therapeutic implications based on diverse scientific literature.
Structural Overview
The compound features several key functional groups:
- Pyrimidine Core : Central to its biological activity.
- Piperidine Group : Enhances binding affinity to biological targets.
- Acetamide Moiety : May influence solubility and pharmacokinetics.
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately 284.35 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the piperidine and pyrimidine groups enhances its binding affinity, potentially affecting various signaling pathways, including those related to G-protein coupled receptors (GPCRs) .
Pharmacological Applications
Research indicates that compounds similar to this one may function as:
- Inhibitors of Tankyrase : Implicated in cancer biology, particularly in the modulation of Wnt signaling pathways .
- Antidepressants : Some studies suggest that piperidine derivatives can exhibit antidepressant-like effects in animal models .
- Anticancer Agents : The compound's structure may allow it to interfere with tumor growth mechanisms .
Case Studies
- Tankyrase Inhibition :
- Antidepressant Activity :
- Enzyme Interaction Studies :
Data Table: Comparative Biological Activity
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Tankyrase Inhibitor | |
| Similar Piperidine Derivative | Antidepressant-like Effects | |
| Pyrimidine Analog | Enzyme Modulation |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of Pyrimidine Core : Cyclization reactions using amidines and β-diketones.
- Substitution Reactions : Introduction of piperidine through nucleophilic substitution.
- Acetamide Formation : Reaction with acetic anhydride or similar reagents to form the acetamide group.
Reaction Conditions
The reactions are generally conducted under controlled temperature and solvent conditions to optimize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
